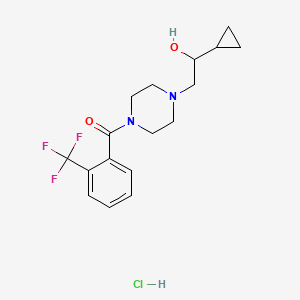

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride

Description

This compound is a piperazine-based derivative featuring a 2-(trifluoromethyl)phenyl methanone core linked to a substituted piperazine moiety. The piperazine ring is modified with a 2-cyclopropyl-2-hydroxyethyl group, which introduces steric bulk and hydrophilic properties due to the hydroxyl group. The hydrochloride salt form improves solubility for pharmaceutical applications, a common strategy for basic amines like piperazines .

Propriétés

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-4-2-1-3-13(14)16(24)22-9-7-21(8-10-22)11-15(23)12-5-6-12;/h1-4,12,15,23H,5-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRINKZHWDAGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with cyclopropyl and hydroxyethyl groups, along with a trifluoromethyl phenyl moiety. Its molecular formula is with a molecular weight of 336.44 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially increasing the compound's bioavailability.

Research indicates that this compound may act as a modulator of G-protein coupled receptors (GPCRs), particularly relevant in the context of chemokine receptor signaling pathways. These receptors play critical roles in immune response and inflammation, guiding leukocyte trafficking to sites of injury or infection .

1. Anti-Osteoclast Activity

Recent studies have identified that derivatives of this compound exhibit significant anti-osteoclast differentiation activity. For instance, a derivative synthesized from this structure demonstrated an IC50 value of 0.64 µM in inhibiting RANKL-induced osteoclastogenesis, suggesting strong potential for treating bone resorption diseases such as osteoporosis . The mechanism involves suppression of key osteoclast-specific markers, indicating a robust effect on osteoclast function.

2. Pharmacological Profiles

The pharmacological profiles of compounds related to this structure have shown varied effects across different biological systems:

- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

- Anti-inflammatory Effects : The modulation of chemokine receptors suggests that these compounds may also have anti-inflammatory properties, which could be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases .

Case Study 1: Osteoporosis Treatment

A study explored the effects of the compound on primary murine osteoclast cells. The results indicated that treatment with the compound led to reduced bone resorption activity and decreased expression levels of osteoclast-specific genes, supporting its use as a potential therapeutic agent for osteoporosis .

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxicity of various derivatives against multiple cancer cell lines. The findings revealed that certain derivatives showed significant inhibition of cell proliferation, suggesting further exploration into their use as anticancer agents .

Data Table: Biological Activity Overview

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Piperazine Derivatives

- Aromatic Substituent Effects : The target compound’s -CF₃ group enhances lipophilicity and metabolic resistance compared to halogenated (e.g., chloro, fluoro) or methoxy groups .

Physicochemical Properties

- Solubility : Hydrochloride salts (target compound, Cetirizine-related compounds) generally exhibit higher aqueous solubility than neutral analogs .

Pharmacological Considerations

- Receptor Binding : Piperazine derivatives often target CNS receptors (e.g., serotonin, dopamine). The -CF₃ group in the target compound may enhance affinity for receptors preferring electron-deficient aromatic systems .

- Metabolic Stability : The cyclopropyl group could mitigate oxidative metabolism compared to linear alkyl chains, while the hydroxyl group may facilitate glucuronidation .

Data Tables

Table 2: Substituent Effects on Key Properties

| Substituent | Effect on Lipophilicity | Metabolic Vulnerability | Hydrogen-Bonding Capacity |

|---|---|---|---|

| -CF₃ | ↑↑ | Low (resists oxidation) | None |

| -Cl (Cetirizine-related) | ↑ | Moderate (dehalogenation) | None |

| Thiophene (MK37) | ↑↑ | High (aromatic oxidation) | π-π stacking |

| Hydroxyethyl (Target) | ↓ | Moderate (glucuronidation) | High (OH group) |

Q & A

Q. What synthetic strategies are recommended for the preparation of (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride?

Answer: The synthesis of piperazine-containing compounds often involves multi-step reactions, including nucleophilic substitution, coupling reactions, and salt formation. For example:

- Step 1: React 2-(trifluoromethyl)benzoyl chloride with a piperazine derivative (e.g., 1-(2-cyclopropyl-2-hydroxyethyl)piperazine) under basic conditions (e.g., triethylamine in dry dichloromethane) to form the methanone intermediate .

- Step 2: Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Step 3: Convert the free base to the hydrochloride salt using HCl gas in anhydrous diethyl ether .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR .

Q. How can the crystalline structure of this compound be resolved, and what insights does it provide?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Dissolve the compound in a solvent (e.g., methanol/water) and allow slow evaporation.

- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (113 K) to minimize thermal motion .

- Analysis: Software like SHELX or OLEX2 refines the structure, revealing bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between the hydroxyl group and chloride ions) .

- Insights: SCXRD data can explain stability, solubility, and reactivity patterns critical for formulation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the pharmacological activity of this compound?

Answer: Combine molecular docking and dynamics simulations:

- Target Selection: Identify receptors (e.g., serotonin or dopamine receptors) based on structural similarity to known piperazine-based drugs .

- Docking: Use AutoDock Vina to model ligand-receptor interactions, focusing on the trifluoromethylphenyl moiety’s hydrophobic interactions and the piperazine ring’s hydrogen-bonding potential .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .

- Validation: Compare results with in vitro assays (e.g., radioligand binding studies) to refine computational models .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Answer: Systematic analysis using:

- Solubility Screening: Test in DMSO, water, ethanol, and chloroform at 25°C (shake-flask method).

- pH-Dependent Studies: Adjust pH (1–13) to assess ionizable groups (piperazine pKa ~8.5; hydroxyl pKa ~12). Higher solubility in acidic media suggests protonation of the piperazine nitrogen .

- Thermodynamic Modeling: Use Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

- Contradiction Resolution: Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state forms via PXRD and DSC .

Methodological Challenges

Q. What strategies mitigate hydrolysis of the trifluoromethyl group during stability studies?

Answer: Hydrolysis is pH- and temperature-dependent. Mitigation approaches include:

- Buffer Selection: Use phosphate buffer (pH 6.8) instead of alkaline buffers to avoid nucleophilic attack on the CF group .

- Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) to reduce moisture exposure .

- Accelerated Stability Testing: Conduct studies at 40°C/75% RH for 6 months, monitoring degradation via LC-MS. Identify degradation products (e.g., carboxylic acid derivatives) and adjust formulation accordingly .

Q. How can regioselective functionalization of the piperazine ring be achieved?

Answer: Exploit steric and electronic effects:

- Protection/Deprotection: Temporarily protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) group to direct reactions to the less hindered piperazine nitrogen .

- Catalysis: Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for arylations, ensuring selectivity via ligand design (e.g., XPhos) .

- Kinetic Control: Perform reactions at low temperatures (−78°C) to favor attack at the more reactive nitrogen .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Answer: Variability may stem from:

- Cell Line Differences: Compare metabolic activity (e.g., HepG2 vs. HEK293) using MTT assays. Hepatic cells may metabolize the compound more rapidly, altering efficacy .

- Assay Conditions: Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 10% FBS) .

- Mechanistic Studies: Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) and clarify mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.